2-(4-(benzyloxy)phenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a purine ring (a two-ring structure with four nitrogen atoms), with various groups attached. The 4-(benzyloxy)phenyl and 4-methoxyphenyl groups would add complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups present in the molecule. For instance, the benzyloxy and methoxy groups might be susceptible to reactions involving their oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the benzyloxy and methoxy groups might influence its solubility .Scientific Research Applications
Synthesis and Biological Activity
Research has focused on the synthesis of novel compounds with potential biological activities. For instance, compounds derived from benzodifuran and thiazolopyrimidines have been synthesized for their anti-inflammatory and analgesic properties. These compounds exhibit significant inhibitory activity on COX-2 selectivity, showcasing potential as anti-inflammatory agents with analgesic effects (Abu‐Hashem et al., 2020).
Antimicrobial and Antifolate Properties
Another area of research involves the development of compounds with antimicrobial and antifolate properties. Synthesis efforts aim to create analogues potent against various bacterial strains and cancer cells. For example, derivatives have shown efficacy in vitro against DHFR and L1210 cell growth, indicating potential for cancer treatment (Degraw et al., 1992).
CCR5 Antagonists
The synthesis of orally active CCR5 antagonists represents a significant research application. These compounds, through sophisticated synthetic methods, have shown promise in inhibiting CCR5, a receptor crucial in HIV infection processes. The development of such antagonists is pivotal for HIV treatment (Ikemoto et al., 2005).
Antimycobacterial Activity
Research on purine derivatives has identified compounds with high antimycobacterial activity, highlighting their potential as antituberculosis drugs. These findings are crucial for developing new treatments against Mycobacterium tuberculosis, especially given the rise of resistant strains (Bakkestuen et al., 2005).
Electrochromic and Photoluminescence Properties
Studies have also explored the synthesis of polyamides with electrochromic and photoluminescence properties for applications in materials science. These compounds exhibit reversible oxidation redox couples and strong UV-vis absorption bands, suggesting uses in electronic and photonic devices (Chang & Liou, 2008).
Safety And Hazards
properties
IUPAC Name |
9-(4-methoxyphenyl)-8-oxo-2-(4-phenylmethoxyphenyl)-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O4/c1-34-19-13-9-18(10-14-19)31-25-22(29-26(31)33)21(23(27)32)28-24(30-25)17-7-11-20(12-8-17)35-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H2,27,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQNNDIZPFWBQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(benzyloxy)phenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
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